molecular formula C9H4FNS B2905430 4-Fluoro-1-benzothiophene-7-carbonitrile CAS No. 664364-72-1

4-Fluoro-1-benzothiophene-7-carbonitrile

Cat. No. B2905430
CAS RN: 664364-72-1
M. Wt: 177.2
InChI Key: HUXDVYLMXJTGTK-UHFFFAOYSA-N
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Description

4-Fluoro-1-benzothiophene-7-carbonitrile is a chemical compound with the molecular formula C9H4FNS . It is a type of thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-benzothiophene-7-carbonitrile consists of a benzothiophene ring with a fluorine atom at the 4-position and a carbonitrile group at the 7-position . Benzothiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes . In this reaction, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide happen in the presence of CuCl2 to give an indenone intermediate .


Physical And Chemical Properties Analysis

The average mass of 4-Fluoro-1-benzothiophene-7-carbonitrile is 177.198 Da and its monoisotopic mass is 177.004852 Da . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for 4-Fluoro-1-benzothiophene-7-carbonitrile is not mentioned in the retrieved papers, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions for research on 4-Fluoro-1-benzothiophene-7-carbonitrile and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of properties and applications of thiophene derivatives , these compounds may have potential uses in medicinal chemistry, material science, and other fields.

properties

IUPAC Name

4-fluoro-1-benzothiophene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNS/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXDVYLMXJTGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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